

Application Note: Synthesis of Diethyl 2-(1-nitroethyl)succinate via Michael Addition

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Compound of Interest

Compound Name: Diethyl 2-(1-nitroethyl)succinate

Cat. No.: B1388480

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Abstract

This application note details a protocol for the synthesis of **diethyl 2-(1-nitroethyl)succinate** through the Michael addition of nitroethane to diethyl fumarate. The Michael addition is a cornerstone of carbon-carbon bond formation in organic synthesis. The resulting γ -nitro ester is a versatile intermediate, readily convertible to valuable moieties such as γ -amino acids or lactams, which are significant in medicinal chemistry and drug development. This document provides a comprehensive experimental procedure, a summary of key reaction parameters, and visual representations of the workflow and reaction mechanism.

Introduction

The conjugate addition of carbon nucleophiles to α,β -unsaturated carbonyl compounds, known as the Michael reaction, is a powerful tool for constructing complex organic molecules. The use of nitroalkanes as Michael donors is particularly advantageous due to the strong electron-withdrawing nature of the nitro group, which facilitates the formation of a stabilized carbanion. Furthermore, the nitro group in the resulting adduct can be transformed into a wide array of other functional groups. This protocol describes a phase-transfer catalyzed approach for the addition of nitroethane to diethyl fumarate, which is an efficient method for producing **diethyl 2-(1-nitroethyl)succinate**. While specific literature detailing this exact transformation is scarce, the presented protocol is based on established methodologies for similar reactions.[1]

Reaction Scheme

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Figure 1. Michael addition of nitroethane to diethyl fumarate.

The reaction involves the deprotonation of nitroethane by a base to form a nitronate anion, which then acts as a nucleophile, attacking the β -carbon of diethyl fumarate. The subsequent protonation of the enolate intermediate yields the final product. A potential side reaction is the bis-addition, where the product acts as a nucleophile and reacts with another molecule of diethyl fumarate.^[1]

Experimental Protocol

Materials:

- Diethyl fumarate ($\geq 98\%$)
- Nitroethane ($\geq 98\%$)
- Sodium hydroxide (NaOH)
- Tetrabutylammonium chloride (TBAC, $\geq 97\%$)
- Dichloromethane (CH_2Cl_2 , ACS grade)

- 1 M Hydrochloric acid (HCl)
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO_4)
- Ethyl acetate (ACS grade)
- Hexanes (ACS grade)
- Silica gel (for column chromatography, 230-400 mesh)

Procedure:

- **Reaction Setup:** In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve diethyl fumarate (10.0 g, 58.1 mmol) in 60 mL of dichloromethane.
- **Addition of Nitroethane:** To the stirred solution, add nitroethane (5.23 g, 69.7 mmol, 1.2 equivalents).
- **Catalyst Solution:** In a separate flask, prepare the catalyst solution by dissolving sodium hydroxide (0.58 g, 14.5 mmol) and tetrabutylammonium chloride (0.81 g, 2.9 mmol) in 30 mL of deionized water.
- **Reaction:** Add the aqueous catalyst solution to the organic mixture. Stir the resulting biphasic mixture vigorously at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 20% Ethyl Acetate/Hexanes).
- **Work-up:**
 - After the reaction is complete, transfer the mixture to a separatory funnel.
 - Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).
 - Combine all organic layers and wash sequentially with 1 M HCl (2 x 40 mL) and brine (1 x 40 mL).

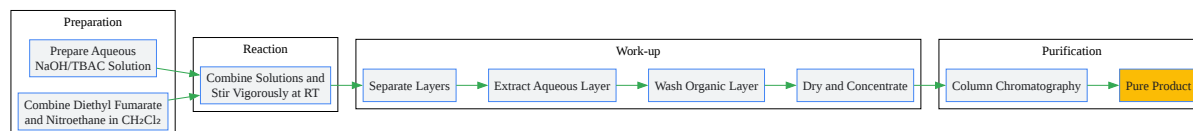
- Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 25% ethyl acetate) to yield **diethyl 2-(1-nitroethyl)succinate** as a colorless oil.

Data Presentation

Table 1: Summary of Reaction Parameters and Product Information

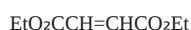
Parameter	Details
Reactants	
Diethyl Fumarate	10.0 g (58.1 mmol)
Nitroethane	5.23 g (69.7 mmol)
Catalyst System	
Base	Sodium Hydroxide (0.25 eq)
Phase Transfer Catalyst	Tetrabutylammonium Chloride (0.05 eq)
Solvents	
Organic Phase	Dichloromethane (60 mL)
Aqueous Phase	Water (30 mL)
Reaction Conditions	
Temperature	Room Temperature
Time	12-16 hours
Product	
Name	Diethyl 2-(1-nitroethyl)succinate
CAS Number	4753-29-1
Molecular Formula	C ₁₀ H ₁₇ NO ₆
Molecular Weight	247.25 g/mol
Appearance	Colorless Oil
Expected Yield	75-90% (based on analogous reactions)

Visualizations



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Caption: A streamlined workflow of the synthesis process.



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Caption: The key steps of the Michael addition mechanism.

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References

- 1. sctunisie.org [sctunisie.org]
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